Methyl nicotinate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

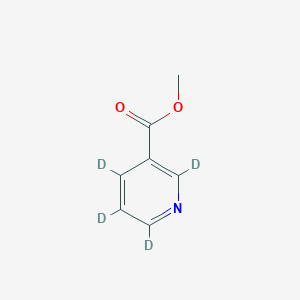

methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBADRVTZLEFNH-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221628 | |

| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-99-1 | |

| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345909-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotopic Purity of Methyl Nicotinate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Methyl nicotinate-d4, a deuterated analog of Methyl nicotinate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details the typical isotopic abundance, the analytical methodologies for its determination, and a general experimental workflow.

Introduction to Isotopic Purity

Isotopic purity is a critical parameter for deuterated compounds such as this compound, which is synthesized by replacing four hydrogen atoms with deuterium (B1214612). It is primarily used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The efficacy and reliability of such applications are directly dependent on the precise knowledge of the isotopic distribution of the labeled compound. In practice, achieving 100% isotopic purity is not feasible; the final product will always contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition[2].

Commercial suppliers of this compound typically state an isotopic purity of greater than 98 or 99 atom % D[3]. However, for rigorous scientific applications, a more detailed breakdown of the isotopic distribution is necessary. This includes the relative abundance of the desired d4 species, as well as the presence of d0, d1, d2, and d3 species.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for a single batch of this compound was not publicly available, the following table represents a typical isotopic distribution for a batch with a stated isotopic purity of ≥98 atom % D. This data is illustrative and serves to provide a realistic expectation of isotopic composition.

| Isotopologue | Designation | Theoretical Mass (Da) | Typical Abundance (%) |

| Methyl nicotinate-d0 | d0 | 137.0477 | < 0.1 |

| Methyl nicotinate-d1 | d1 | 138.0540 | < 0.5 |

| Methyl nicotinate-d2 | d2 | 139.0603 | < 1.5 |

| Methyl nicotinate-d3 | d3 | 140.0666 | < 2.0 |

| This compound | d4 | 141.0729 | > 96.0 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity of deuterated compounds like this compound is primarily accomplished using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a fundamental technique for quantifying the relative abundance of each isotopologue[2].

Methodology:

-

Sample Preparation: A solution of the this compound standard is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration appropriate for the instrument's sensitivity.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. For a relatively volatile compound like Methyl nicotinate, GC-MS is a common choice[4].

-

Data Acquisition: The instrument is operated in full scan mode to detect all ions within a specified mass range that includes the molecular ions of the unlabeled (d0) and all deuterated species (d1, d2, d3, d4).

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues.

-

The intensity of each peak is proportional to the abundance of that specific isotopologue.

-

The relative abundance of each species is calculated by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all isotopologue peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a valuable tool for determining the overall level of deuteration and can also provide information about the positions of any residual protons.

Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) that does not contain residual signals in the regions of interest. A known amount of an internal standard with a distinct, sharp signal may be added for quantitative purposes.

-

Instrumentation: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.

-

Data Acquisition: A standard ¹H NMR spectrum is recorded. The number of scans is increased to ensure a high signal-to-noise ratio, which is crucial for detecting small signals from residual protons.

-

Data Analysis:

-

In a fully deuterated this compound, the signals corresponding to the aromatic protons should be absent or significantly reduced in intensity.

-

By comparing the integration of any residual proton signals to the integration of the internal standard's signal, the percentage of non-deuterated species can be calculated.

-

²H (Deuterium) NMR can also be performed to directly observe the deuterium signals, confirming the positions of deuteration.

-

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the characterization of the isotopic purity of this compound.

Figure 1. Workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that must be thoroughly characterized for its effective use in research and development. While suppliers provide a general purity value, a detailed analysis using techniques like Mass Spectrometry and NMR spectroscopy is essential to determine the precise distribution of all isotopologues. This knowledge ensures the accuracy and reliability of experimental results where this deuterated standard is employed.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. This compound | 345909-99-1 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

Synthesis and Characterization of Methyl nicotinate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl nicotinate-d4. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative bioanalysis. This document outlines a detailed synthetic protocol, methods for purification and characterization, and a summary of its key physicochemical and spectroscopic properties.

Introduction

This compound is a deuterated analog of methyl nicotinate, the methyl ester of nicotinic acid (Niacin or Vitamin B3). The incorporation of four deuterium (B1214612) atoms onto the pyridine (B92270) ring provides a stable isotopic label, rendering the molecule easily distinguishable from its endogenous or unlabeled counterparts by mass spectrometry. This property is crucial for its use as a tracer in drug metabolism and pharmacokinetic (DMPK) studies and as an internal standard in analytical methods to ensure accuracy and precision.[1] The specific isotopomer discussed in this guide is methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate .

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the Fischer esterification of commercially available Nicotinic acid-d4 with methanol (B129727) in the presence of a strong acid catalyst.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Experimental Protocol

Materials:

-

Nicotinic acid-d4 (Pyridine-2,4,5,6-d4-3-carboxylic acid)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel (for column chromatography)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Nicotinic acid-d4 (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension. The mixture will become warm and the solid will dissolve.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇H₃D₄NO₂ |

| Molecular Weight | 141.16 g/mol |

| CAS Number | 345909-99-1 |

| Appearance | White to off-white solid |

| Purity (Isotopic) | Typically ≥98 atom % D |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and provide a comparison with its non-deuterated analog.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl nicotinate | 9.22 | s | 1H | H-2 |

| 8.78 | d | 1H | H-6 | |

| 8.30 | dt | 1H | H-4 | |

| 7.40 | dd | 1H | H-5 | |

| 3.95 | s | 3H | -OCH₃ | |

| This compound | 3.95 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| Methyl nicotinate | 165.5 | C=O |

| 153.2 | C-6 | |

| 151.0 | C-2 | |

| 137.1 | C-4 | |

| 126.5 | C-3 | |

| 123.5 | C-5 | |

| 52.4 | -OCH₃ | |

| This compound | 165.5 | C=O |

| (triplet, smaller peak) | C-D (C-6) | |

| (triplet, smaller peak) | C-D (C-2) | |

| (triplet, smaller peak) | C-D (C-4) | |

| 126.5 | C-3 | |

| (triplet, smaller peak) | C-D (C-5) | |

| 52.4 | -OCH₃ | |

| Note: In the ¹³C NMR spectrum of the deuterated compound, the signals for the deuterated carbons (C-2, C-4, C-5, C-6) will appear as triplets (due to C-D coupling) with significantly reduced intensity compared to the non-deuterated analog. |

Table 3: Mass Spectrometry Data (Electron Ionization, EI)

| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |

| Methyl nicotinate | 137 | 106, 78 |

| This compound | 141 | 110, 82 |

Characterization Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Nicotinate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate-d4 is the deuterated form of methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin or vitamin B3). It is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The substitution of four hydrogen atoms with deuterium (B1214612) on the pyridine (B92270) ring provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the compound's chemical properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated Methyl nicotinate is also provided for comparison.

Table 1: General and Physical Properties

| Property | This compound | Methyl Nicotinate |

| IUPAC Name | methyl pyridine-3-carboxylate-2,4,5,6-d4 | methyl pyridine-3-carboxylate |

| Synonyms | Methyl 3-pyridinecarboxylate-d4 | Nicotinic acid methyl ester, 3-(Methoxycarbonyl)pyridine |

| CAS Number | 345909-99-1 | 93-60-7 |

| Chemical Formula | C₇H₃D₄NO₂ | C₇H₇NO₂ |

| Molecular Weight | 141.16 g/mol | 137.14 g/mol |

| Exact Mass | 141.0731 g/mol | 137.0477 g/mol |

| Appearance | White to off-white solid | White crystalline solid[1] |

| Melting Point | 38-43 °C | 39 °C[1] |

| Boiling Point | 209 °C (at 760 mmHg) | 209 °C (at 760 mmHg)[1] |

Table 2: Solubility Data

| Solvent | This compound | Methyl Nicotinate |

| Water | Soluble | Soluble[1], 47.6 mg/mL at 20 °C |

| Ethanol | Soluble | Soluble[1] |

| Methanol | Soluble | Moderately soluble |

| DMSO | Soluble | 27 mg/mL[2] |

| Acetonitrile (B52724) | Soluble | Moderately soluble |

| Benzene | Soluble | Soluble[1] |

| Dichloromethane (B109758) | Soluble | Moderately soluble[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of nicotinic acid-d4. The following is a representative protocol based on the well-established synthesis of methyl nicotinate.[4][5]

Materials:

-

Nicotinic acid-d4

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane or Chloroform (B151607)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend nicotinic acid-d4 in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

Objective: To confirm the structure and assess the isotopic purity of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

-

Filter the solution into a clean NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

The spectrum of this compound is expected to show a singlet for the methyl protons (-OCH₃) and a significant reduction or absence of signals corresponding to the aromatic protons on the pyridine ring, confirming successful deuteration. The residual proton signals on the deuterated positions can be used to estimate the isotopic purity. For comparison, the ¹H NMR spectrum of non-deuterated methyl nicotinate in CDCl₃ shows signals at approximately 9.23 (s, 1H), 8.78 (d, 1H), 8.29 (dt, 1H), 7.39 (dd, 1H), and 3.96 (s, 3H) ppm.[6]

Objective: For the quantitative analysis of this compound, often as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

Mass Spectrometer Settings (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 142.1 (for [M+H]⁺ of this compound).

-

Product Ion (Q3): A specific fragment ion to be determined by direct infusion of the standard. For non-deuterated methyl nicotinate, a common transition is m/z 138 -> 106.

-

Collision Energy and other parameters: Optimized for the specific instrument and analyte.

Sample Preparation (from a biological matrix, e.g., plasma):

-

To a plasma sample, add an appropriate volume of this compound solution (as an internal standard).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Analysis Workflow

Caption: General workflow for the quantitative analysis of an analyte using this compound as an internal standard.

Mechanism of Action: Vasodilation Signaling Pathway

Methyl nicotinate acts as a prodrug and is hydrolyzed in the skin to nicotinic acid. Nicotinic acid is a known vasodilator, and its effects are primarily mediated through the release of prostaglandins (B1171923).[7]

The proposed signaling pathway is as follows:

-

Receptor Binding: Nicotinic acid binds to the G-protein coupled receptor GPR109A (also known as HM74A) on Langerhans cells in the epidermis.

-

Enzyme Activation: This binding activates phospholipase A₂, which leads to the release of arachidonic acid from the cell membrane.

-

Prostaglandin (B15479496) Synthesis: Arachidonic acid is then converted to prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂) by cyclooxygenase (COX) enzymes.

-

Vasodilation: PGD₂ and PGE₂ diffuse to the underlying dermal blood vessels and bind to their respective receptors (DP1 for PGD₂ and EP receptors for PGE₂) on vascular smooth muscle cells, leading to vasodilation and an increase in blood flow.[8][9][10]

Vasodilation Signaling Pathway

Caption: Signaling pathway of Methyl nicotinate-induced vasodilation.

Conclusion

This compound is an essential analytical tool for researchers in drug metabolism and pharmacokinetics. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard. The detailed protocols and pathway information provided in this guide are intended to support the effective utilization of this compound in a research setting.

References

- 1. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]

- 7. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actions of prostaglandins in peripheral vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vasodilatation and inhibition of mediator release represent two distinct mechanisms for prostaglandin modulation of acute mast cell-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2, prostaglandin I2 and the vascular changes of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Certificate of Analysis: A Technical Guide for Methyl Nicotinate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation necessary for the certification of Methyl nicotinate-d4. This deuterated analog of Methyl nicotinate, a known vasodilator, is frequently employed as an internal standard in pharmacokinetic and metabolic studies. Ensuring its chemical purity and isotopic enrichment is paramount for data accuracy and reliability. This document outlines the key analytical techniques, experimental protocols, and data presentation standards for a comprehensive Certificate of Analysis.

Compound Information

A thorough Certificate of Analysis begins with the fundamental properties of the compound.

| Property | Specification |

| Compound Name | This compound |

| Synonyms | Methyl 3-pyridinecarboxylate-d4, Nicotinic acid-d4 methyl ester |

| CAS Number | 345909-99-1 |

| Molecular Formula | C₇H₃D₄NO₂ |

| Molecular Weight | 141.16 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, protect from light and moisture |

Analytical Data Summary

The following tables summarize the key quantitative data obtained from the analytical testing of a representative batch of this compound.

Table 2.1: Purity and Isotopic Enrichment

| Test | Method | Acceptance Criteria | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.8% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.5 atom % D |

| Residual Solvents | GC-HS | Conforms to USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

Table 2.2: Identity Confirmation

| Test | Method | Result |

| ¹H NMR | 300 MHz, CDCl₃ | Conforms to structure |

| ¹³C NMR | 75 MHz, CDCl₃ | Conforms to structure |

| Mass Spectrometry | ESI-MS | Conforms to molecular weight |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid.[1]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 262 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL and then diluted to a suitable working concentration.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode.

-

Sample Infusion : The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.

-

Data Acquisition : The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ions of the deuterated and non-deuterated species.

-

Isotopic Enrichment Calculation : The isotopic enrichment is calculated by comparing the peak intensities of the deuterated (d4) and non-deuterated (d0) molecular ions, correcting for the natural abundance of isotopes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of deuterium (B1214612) labeling.

-

Instrumentation : A 300 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR : The ¹H NMR spectrum is acquired to identify the presence and integration of any residual protons in the deuterated positions. The absence or significant reduction of signals at the deuterated positions confirms successful labeling.

-

¹³C NMR : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Deuteration can cause slight upfield shifts and splitting of the carbon signals, which can further confirm the labeling pattern.

Signaling Pathways and Workflows

Visual representations of analytical workflows and decision-making processes enhance clarity and understanding.

References

An In-depth Technical Guide to the 2H NMR Spectrum of Methyl Nicotinate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) spectroscopy of Methyl nicotinate-d4. This deuterated isotopologue of methyl nicotinate (B505614) is a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis by NMR or mass spectrometry.[1] This document outlines the expected spectral characteristics, a detailed experimental protocol for acquiring 2H NMR data, and a plausible synthetic pathway.

Introduction to this compound

This compound is a stable isotope-labeled version of methyl nicotinate, the methyl ester of nicotinic acid (niacin).[1] The specific isotopologue discussed in this guide is Methyl nicotinate-2,4,5,6-d4 , where four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium atoms.[2] Deuterium NMR is a powerful technique for verifying the position and extent of deuteration in a molecule.[3] While it offers a similar range of chemical shifts to proton (1H) NMR, the resolution is typically lower due to the quadrupolar nature of the deuterium nucleus.[3]

The primary application of this compound is as a tracer or internal standard in metabolic studies and pharmacokinetic profiling, where its distinct mass allows it to be differentiated from its non-deuterated counterpart.[1]

Predicted 2H NMR Spectral Data

The 1H NMR spectrum of methyl nicotinate shows distinct signals for each of the four protons on the pyridine ring.[5] Consequently, the 2H NMR spectrum of Methyl nicotinate-2,4,5,6-d4 is expected to display four corresponding signals in the aromatic region. Due to the spin I=1 of deuterium, the signals are expected to be broader than in a proton spectrum, and 2H-2H coupling is generally not resolved.

Table 1: Predicted 2H NMR Chemical Shifts for this compound

| Deuteron Position | Expected Chemical Shift (δ) in ppm (relative to TMS) | Multiplicity |

| D-2 | ~ 9.2 | Broad Singlet |

| D-6 | ~ 8.8 | Broad Singlet |

| D-4 | ~ 8.3 | Broad Singlet |

| D-5 | ~ 7.4 - 7.6 | Broad Singlet |

Note: The chemical shifts are estimated from the 1H NMR data of methyl nicotinate and may vary slightly depending on the solvent and concentration.[5][6]

Synthesis of this compound

While specific synthesis protocols for this compound are proprietary, a plausible route involves the esterification of commercially available nicotinic acid-d4. The general method for synthesizing the unlabeled compound can be adapted for this purpose.

A common method is the Fischer esterification of nicotinic acid using methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.[7][8]

Reaction Scheme: Deuterated Nicotinic Acid (Nicotinic acid-2,3,4,5-d4) + Methanol --(H2SO4, Reflux)--> Methyl nicotinate-2,3,4,5-d4

The resulting product would then be purified using techniques like column chromatography to yield the desired high-purity deuterated compound.[7][8]

Experimental Protocol: 2H NMR Spectroscopy

This section provides a detailed methodology for acquiring a 2H NMR spectrum of this compound.

Objective: To acquire a high-quality 2H NMR spectrum for the structural verification and isotopic purity assessment of this compound.

Materials and Equipment:

-

This compound sample

-

High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the deuterium frequency (e.g., 61.4 MHz on a 400 MHz/9.4 T system).[4]

-

Standard 5 mm NMR tubes

-

Non-deuterated, anhydrous solvent (e.g., Chloroform, DMSO). Using a non-deuterated solvent is feasible as the deuterium lock signal is not required for observing the high-concentration 2H signals from the sample itself.[4]

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable non-deuterated, anhydrous solvent (e.g., CHCl3) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR magnet.

-

Tune and match the broadband probe to the deuterium resonance frequency.

-

Shim the magnetic field to achieve optimal homogeneity. A standard 1H spectrum of the residual solvent protons can be used for shimming if desired.

-

-

2H NMR Data Acquisition:

-

Pulse Sequence: A simple single-pulse (zg) experiment is typically sufficient.

-

Spectral Width (SW): Set a spectral width of approximately 15-20 ppm, centered around 5-6 ppm, to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 1.5 - 2.0 seconds for adequate resolution.

-

Relaxation Delay (D1): A delay of 2 seconds is generally sufficient, as deuterium T1 relaxation times are relatively short.[4]

-

Number of Scans (NS): Since the sample is highly enriched in deuterium, 16 to 64 scans should provide an excellent signal-to-noise ratio.

-

Temperature: Set the experiment to run at a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Apply an exponential line broadening (LB) of 1-5 Hz to improve the signal-to-noise ratio of the typically broad deuterium signals.

-

Phase the resulting spectrum manually.

-

Calibrate the chemical shift axis. If a non-deuterated solvent is used, an external reference or the known chemical shift of one of the sample's signals can be used.

-

Integrate the signals to assess the relative ratios of the different deuterium environments.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the 2H NMR analysis of this compound.

Caption: Workflow from sample preparation to final analysis for 2H NMR spectroscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl Nicotinate-2,4,5,6-d4 | CymitQuimica [cymitquimica.com]

- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methyl nicotinate(93-60-7) 1H NMR spectrum [chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl Nicotinate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of Methyl nicotinate-d4. This deuterated analog of Methyl nicotinate (B505614), a compound with applications in pharmaceuticals and as a rubefacient, is frequently employed as an internal standard in quantitative mass spectrometric assays.[1] A thorough understanding of its fragmentation behavior is paramount for accurate method development and data interpretation.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is characterized by a distinct isotopic enrichment that shifts the molecular ion and key fragments by four mass units compared to its unlabeled counterpart. The deuterium (B1214612) atoms are located on the pyridine (B92270) ring at positions 2, 4, 5, and 6.[2][3][4] The predicted fragmentation pattern under electron ionization is summarized in the table below. The fragmentation of aromatic esters like methyl nicotinate is primarily driven by cleavages alpha to the carbonyl group and within the ester functionality.[5]

| Predicted Fragment Ion | Structure | Predicted m/z | Predicted Relative Abundance | Proposed Fragmentation Pathway |

| [M] •+ | C7H3D4NO2 | 141 | Moderate | Molecular Ion |

| [M-•OCH3] + | C6H3D4NO | 110 | High | α-cleavage with loss of the methoxy (B1213986) radical |

| [M-COOCH3] + | C5H3D4N | 82 | High | Loss of the carbomethoxy group, forming the deuterated pyridine cation |

| [C4H2D3N] •+ | C4H2D3N | 54 | Moderate | Cleavage of the deuterated pyridine ring |

Core Fragmentation Mechanisms

The electron ionization of this compound initiates a cascade of fragmentation events. The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

A principal fragmentation route involves the cleavage of the C-O bond between the carbonyl carbon and the methoxy group, leading to the loss of a methoxy radical (•OCH3). This results in the formation of the highly stable deuterated nicotinoyl cation at m/z 110. Another significant fragmentation pathway is the loss of the entire carbomethoxy group (•COOCH3), yielding the deuterated pyridine radical cation at m/z 82. Subsequent fragmentation of the deuterated pyridine ring can lead to smaller charged species, such as the ion at m/z 54.

Experimental Protocols for Mass Spectrometry Analysis

The following provides a detailed methodology for the acquisition of a mass spectrum for this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such volatile compounds.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solution: Perform serial dilutions of the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Method

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for higher sensitivity, or split injection for more concentrated samples.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Method

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: Scan from m/z 40 to 200 to encompass the molecular ion and all significant fragments.

-

Data Acquisition: Acquire data in full scan mode to obtain a complete fragmentation pattern.

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis.

References

Stability of Methyl Nicotinate-d4 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Methyl nicotinate-d4 in solution. It is intended to be a valuable resource for professionals in research and drug development who utilize deuterated compounds. This document outlines the expected stability based on the known behavior of its non-deuterated analog, the principles of kinetic isotope effects, and detailed experimental protocols for stability assessment.

Introduction

Methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin), is a topical vasodilator. Its deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. Understanding the stability of this compound in various solutions is critical for ensuring the accuracy and reliability of experimental results. This guide summarizes the available data and provides a framework for its practical application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Methyl (pyridine-d4)-3-carboxylate |

| Synonyms | Methyl 3-pyridine-2,4,5,6-d4-carboxylate |

| CAS Number | 345909-99-1 |

| Molecular Formula | C₇H₃D₄NO₂ |

| Molecular Weight | 141.16 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C, protected from light and moisture |

Stability Profile

Direct experimental data on the stability of this compound in solution is limited. However, its stability can be inferred from studies on the non-deuterated Methyl nicotinate and the established principles of the kinetic isotope effect (KIE).

Stability of Non-Deuterated Methyl Nicotinate in Aqueous Solution

A key study on the stability of Methyl nicotinate in aqueous solution at 4°C demonstrated that it undergoes slow hydrolysis to its major degradation product, nicotinic acid.

Table 2: Stability Data for Methyl Nicotinate in Aqueous Solution at 4°C

| Parameter | Value | Reference |

| Storage Condition | 1 M in water at 4°C | [1][2][3] |

| Primary Degradation Pathway | Hydrolysis | [1][2][3] |

| Major Degradation Product | Nicotinic Acid | [1][2][3] |

| Approximate Degradation Rate | 0.5% per annum | [1][2][3] |

The Kinetic Isotope Effect and Enhanced Stability of this compound

The substitution of hydrogen with deuterium (B1214612) in this compound is expected to enhance its stability against chemical degradation, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break. In the case of this compound, the deuterium atoms are located on the pyridine (B92270) ring.

The hydrolysis of the ester functional group is the primary degradation route. While the deuteration is not at the site of the reaction (the ester group), a secondary kinetic isotope effect can still influence the reaction rate. The electron-donating or withdrawing effects of the pyridine ring can be subtly altered by deuteration, which in turn can affect the electrophilicity of the carbonyl carbon and the rate of nucleophilic attack by water. Generally, deuteration of an aromatic ring is expected to have a small, but stabilizing, secondary KIE on reactions at a side chain. This would result in a slower rate of hydrolysis for this compound compared to its non-deuterated counterpart.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound in a specific solution, a well-designed experimental protocol is essential. The following sections outline methodologies for conducting such studies.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on this compound.

Analytical Methodology: Stability-Indicating LC-MS Method

A validated stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method is the gold standard for assessing the stability of deuterated compounds.

Table 3: Example LC-MS Parameters for this compound Stability Testing

| Parameter | Recommended Conditions |

| LC System | UHPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute this compound and potential degradation products |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1 - 5 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | This compound: Precursor ion (m/z) → Product ion (m/z) Nicotinic acid (degradation product): Precursor ion (m/z) → Product ion (m/z) |

NMR Spectroscopy for Stability Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the stability of this compound, particularly to assess the integrity of the deuterium labels.

Protocol for ¹H and ²H NMR Stability Assessment:

-

Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

Initial Spectra: Acquire initial ¹H and ²H NMR spectra to serve as a baseline (t=0).

-

Incubation: Store the NMR tube under the desired stability testing conditions (e.g., elevated temperature).

-

Time-Point Analysis: Acquire subsequent ¹H and ²H NMR spectra at various time points.

-

Data Analysis:

-

In the ¹H NMR spectra, monitor for the appearance of new signals corresponding to degradation products.

-

In the ²H NMR spectra, monitor the intensity of the deuterium signal to detect any H/D exchange.

-

Metabolic and Signaling Pathways

Understanding the metabolic fate and mechanism of action of Methyl nicotinate provides context for its stability and the relevance of its degradation products.

Metabolism of Nicotinate

The primary degradation product of Methyl nicotinate hydrolysis is nicotinic acid. Nicotinic acid is a form of vitamin B3 and is a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which are essential coenzymes in numerous metabolic reactions.

Simplified Nicotinate Metabolism Pathway

Caption: Simplified metabolic pathway of nicotinic acid, the degradation product of Methyl nicotinate.

Prostaglandin (B15479496) Signaling in Vasodilation

The vasodilatory effect of topical Methyl nicotinate is mediated through the prostaglandin signaling pathway. It stimulates the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which then act on receptors in the vascular smooth muscle to cause relaxation and increase blood flow.

Prostaglandin-Mediated Vasodilation Pathway

Caption: Signaling pathway of Methyl nicotinate-induced vasodilation.

Conclusion

While direct stability data for this compound is not extensively available, a comprehensive understanding of its stability can be achieved by considering the behavior of its non-deuterated counterpart and the principles of the kinetic isotope effect. The deuteration on the pyridine ring is expected to confer a slight increase in stability against hydrolysis. For rigorous applications, it is imperative to conduct tailored stability studies using the detailed experimental protocols outlined in this guide. The use of a validated stability-indicating LC-MS method is recommended for accurate quantification and characterization of any potential degradation products. This will ensure the integrity of this compound as a reliable tool in research and development.

References

Solubility Profile of Methyl Nicotinate-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl nicotinate-d4 in various organic solvents. Due to a lack of extensive publicly available solubility data for the deuterated form, this document primarily utilizes data for the non-deuterated compound, Methyl nicotinate (B505614), as a close structural analogue. The principles and methodologies outlined are directly applicable for determining the solubility of this compound.

This compound is the deuterium-labeled version of Methyl nicotinate.[1] It is primarily utilized as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Understanding its solubility is critical for the preparation of stock solutions, formulation development, and various analytical applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃D₄NO₂ | - |

| Molecular Weight | 141.16 g/mol | [2] |

| Appearance | White Solid | [2] |

| Purity | 98 atom % D | [2] |

| Storage Temperature | 2-8 °C | [3] |

Quantitative Solubility Data of Methyl Nicotinate

The following table summarizes the available quantitative and qualitative solubility data for Methyl nicotinate in various solvents. This data serves as a strong indicator for the expected solubility of this compound.

| Solvent | Solubility | Temperature | Source |

| Water | 47.6 mg/mL | 20 °C | [4][5] |

| Ethanol | Soluble | Not Specified | [4][6] |

| Benzene | Soluble | Not Specified | [6] |

| Fat | Soluble | Not Specified | [4] |

| Dipropylene Glycol | Soluble (at 10%) | Not Specified | [7] |

| Chloroform | Soluble (used for extraction) | Not Specified | [7] |

Experimental Protocol for Determining Solubility

The following is a general and robust methodology for determining the solubility of a solid organic compound like this compound in a given organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be more than what is expected to dissolve.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart illustrating the general workflow for determining the solubility of an organic compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity: Based on the principle of "like dissolves like," the polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH: For ionizable compounds, the pH of the solution can significantly impact solubility. While Methyl nicotinate is not strongly ionizable, extreme pH values could potentially affect its stability and solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl Nicotinate-2,4,5,6-d4 | CymitQuimica [cymitquimica.com]

- 3. This compound | 345909-99-1 [sigmaaldrich.com]

- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]

- 6. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 7. Methyl nicotinate | 93-60-7 [chemicalbook.com]

Technical Guide: Properties and Applications of Methyl nicotinate-d4 (CAS 345909-99-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate-d4 is the deuterated analog of methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin or Vitamin B3). With the CAS number 345909-99-1, this isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. The incorporation of four deuterium (B1214612) atoms into the pyridine (B92270) ring provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of methyl nicotinate and related compounds in complex biological matrices.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, biological activity, and detailed experimental protocols for its application.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 345909-99-1 | - |

| Molecular Formula | C₇H₃D₄NO₂ | [2] |

| Molecular Weight | 141.16 g/mol | [3] |

| IUPAC Name | methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | [2] |

| Appearance | White solid | [3] |

| Purity | Typically ≥98 atom % D | [3] |

Table 2: Physicochemical Data of Methyl nicotinate (CAS 93-60-7) (as a proxy for the d4 analog)

| Property | Value | Source |

| Melting Point | 39-43 °C | [4][5] |

| Boiling Point | 209 °C at 760 mmHg | [4][5] |

| Solubility | Soluble in water (47.6 mg/mL at 20 °C), ethanol (B145695), and benzene. | [4][6] |

| pKa | 3.24 (strongest basic) | - |

| LogP | 0.8 | [4] |

Synthesis

The synthesis of this compound involves the deuteration of the pyridine ring of a suitable precursor, followed by esterification. While specific protocols for 345909-99-1 are proprietary, a general synthetic approach can be inferred from established methods for deuterium labeling of pyridine derivatives.

One plausible method involves a hydrogen-deuterium exchange reaction on the pyridine ring. This can be achieved by treating a pyridine precursor with a deuterium source, such as D₂O, in the presence of a catalyst under elevated temperatures. Another approach is through ring-opening and ring-closing reactions of the pyridine moiety, which can allow for the incorporation of deuterium at specific positions.[7]

Biological Activity and Mechanism of Action

The biological activity of this compound is considered identical to that of methyl nicotinate. When applied topically, methyl nicotinate acts as a rubefacient, causing localized vasodilation and a sensation of warmth.[1] This effect is utilized in over-the-counter topical preparations for the relief of muscle and joint pain.

The primary mechanism of action for this vasodilation is believed to be mediated by the release of prostaglandin (B15479496) D2 (PGD₂).[8] Topically applied methyl nicotinate penetrates the skin and stimulates the release of PGD₂ from dermal cells. PGD₂ then acts on its receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow.[9]

Signaling Pathways

Prostaglandin D2-Mediated Vasodilation

The topical application of methyl nicotinate initiates a signaling cascade that results in localized vasodilation. The key steps are the release of arachidonic acid from the cell membrane, its conversion to PGD₂ by cyclooxygenase (COX) and PGD₂ synthase, and the subsequent activation of the DP1 receptor, leading to an increase in intracellular cAMP and smooth muscle relaxation.

Prostaglandin D2-mediated vasodilation pathway initiated by methyl nicotinate.

Nicotinic Acid Metabolic Pathway

As an ester of nicotinic acid, methyl nicotinate is hydrolyzed in the body to nicotinic acid (niacin). Niacin is a crucial precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which are essential for numerous metabolic redox reactions.[10][11]

Metabolic pathway of nicotinic acid to NAD⁺ and NADP⁺.

Experimental Protocols

Protocol for Assessing Skin Vasodilation

This protocol describes a non-invasive method to measure the microvascular response to topically applied this compound using Laser Doppler Perfusion Imaging (LDPI).

Objective: To quantify the vasodilatory effect of this compound on the skin.

Materials:

-

This compound solution (e.g., 1% in a suitable vehicle like ethanol or a cream base)

-

Placebo control (vehicle only)

-

Laser Doppler Perfusion Imaging (LDPI) system

-

Applicator rings or chambers

-

Syringes for application

-

Healthy human volunteers

Procedure:

-

Subject Acclimatization: Subjects should rest in a temperature-controlled room (22-24°C) for at least 20 minutes to allow skin blood flow to stabilize.

-

Baseline Measurement: Define two test areas on the volar forearm of each subject. Measure the baseline skin perfusion in both areas using the LDPI system.

-

Application: Apply an applicator ring to each test area. In one area, apply a defined volume (e.g., 100 µL) of the this compound solution. In the other area, apply the same volume of the placebo control.

-

Perfusion Monitoring: Immediately after application, begin continuous or periodic monitoring of skin perfusion in both areas using the LDPI system. Measurements should be taken at regular intervals (e.g., every 5 minutes) for up to 2 hours.

-

Data Analysis: Calculate the change in perfusion from baseline at each time point for both the treated and placebo sites. The data can be expressed as a percentage increase in blood flow.

Experimental workflow for assessing skin vasodilation.

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general procedure for using this compound as an internal standard for the quantification of methyl nicotinate in a biological sample (e.g., plasma).

Objective: To accurately quantify the concentration of methyl nicotinate in a plasma sample.

Materials:

-

This compound (internal standard, IS) stock solution of a known concentration

-

Methyl nicotinate (analyte) for calibration standards

-

Plasma sample

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of the plasma sample, add a small, precise volume (e.g., 10 µL) of the this compound internal standard stock solution.

-

Vortex briefly to mix.

-

Add a protein precipitation solvent (e.g., 300 µL of cold acetonitrile).

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of methyl nicotinate into blank plasma.

-

Process these standards in the same manner as the unknown samples, including the addition of the internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Monitor the specific mass transitions for both methyl nicotinate and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of methyl nicotinate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

Methyl nicotinate and its deuterated analog are considered irritants.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound (CAS 345909-99-1) is a stable, isotopically labeled compound that is an indispensable tool for researchers in pharmacology, dermatology, and analytical chemistry. Its primary application as an internal standard ensures the accuracy and reliability of quantitative analyses. Furthermore, its identical biological activity to methyl nicotinate allows for its use in studies investigating the mechanisms of vasodilation and percutaneous absorption. The information and protocols provided in this guide are intended to support the effective and safe use of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. Methyl Nicotinate-2,4,5,6-d4 | CymitQuimica [cymitquimica.com]

- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl Nicotinate [drugfuture.com]

- 6. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. What is the mechanism of Niacin? [synapse.patsnap.com]

- 12. lobachemie.com [lobachemie.com]

Methodological & Application

Application Note: High-Throughput Quantification of Methyl Nicotinate in Human Plasma Using Methyl nicotinate-d4 as an Internal Standard by LC-MS/MS

Application Note: Quantitative Analysis of Methyl Nicotinate in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin), is a topical vasodilator used in various pharmaceutical formulations for its rubefacient properties, causing localized vasodilation and a sensation of warmth. Accurate quantification of methyl nicotinate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methyl nicotinate in human plasma. The use of a stable isotope-labeled internal standard, methyl-d3-nicotinate, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

This method employs protein precipitation for the extraction of methyl nicotinate and its deuterated internal standard from human plasma. The analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for the quantification of methyl nicotinate. These values are representative of a typical validated bioanalytical method for a small molecule in plasma and are based on established guidelines from the FDA and EMA.[1][2]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| LLOQ | 0.5 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 18.0 |

| Low QC | 1.5 | 92.0 - 108.0 | < 10.0 | 94.0 - 106.0 | < 12.0 |

| Mid QC | 75 | 96.0 - 104.0 | < 8.0 | 97.0 - 103.0 | < 9.0 |

| High QC | 400 | 98.0 - 102.0 | < 7.0 | 97.5 - 102.5 | < 8.0 |

Table 3: Sensitivity and Recovery

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Mean Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Protocols

Materials and Reagents

-

Methyl Nicotinate (Reference Standard)

-

Methyl-d3-nicotinate (Internal Standard, IS)

-

LC-MS/MS grade Acetonitrile, Methanol, and Water

-

Formic Acid (≥98%)

-

Human Plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of methyl nicotinate and methyl-d3-nicotinate in methanol.

-

Working Standard Solutions: Serially dilute the methyl nicotinate stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the methyl-d3-nicotinate stock solution with acetonitrile.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL) and QC samples (as listed in Table 2).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (100 ng/mL methyl-d3-nicotinate in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Table 6: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methyl Nicotinate | 138.1 | 106.1 | 15 |

| Methyl-d3-nicotinate (IS) | 141.1 | 109.1 | 15 |

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion for methyl nicotinate corresponds to the loss of methanol. MRM parameters, especially collision energy, should be optimized for the specific instrument used.

Visualizations

Caption: Experimental workflow for the quantitative analysis of methyl nicotinate.

Caption: Metabolic pathway of methyl nicotinate to NAD+ via the Preiss-Handler pathway.

References

Application Notes and Protocols for Methyl Nicotinate-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin), is utilized as a topical rubefacient, causing vasodilation and a sensation of warmth. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its efficacy and safety. Pharmacokinetic (PK) studies are essential for determining these parameters. The use of stable isotope-labeled internal standards, such as methyl nicotinate-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterium-labeled compound is chemically identical to the analyte but has a higher mass, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of methyl nicotinate.

Advantages of Using this compound as an Internal Standard

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for several reasons:[1][2]

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to methyl nicotinate. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any losses or variations.

-

Co-elution with Analyte: Ideally, the deuterated internal standard co-elutes with the unlabeled analyte. This allows it to effectively account for matrix effects, which are a common source of variability in bioanalysis.[1]

-

High Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.

-

Reduced Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because this compound is affected by the matrix in the same way as methyl nicotinate, it provides reliable correction.[1]

-

Regulatory Acceptance: Regulatory bodies like the FDA and EMA recognize the value of stable isotope-labeled internal standards in bioanalytical method validation.[2]

Metabolic Pathway of Methyl Nicotinate

Methyl nicotinate is primarily metabolized via ester hydrolysis to its active metabolite, nicotinic acid. Nicotinic acid then enters the NAD+ salvage pathway, where it can be converted to various metabolites, including nicotinamide, which is further metabolized to N-methylnicotinamide and other compounds.

Metabolic pathway of methyl nicotinate.

Illustrative Pharmacokinetic Data

While specific pharmacokinetic data for methyl nicotinate in preclinical species is not extensively published, the following table presents a hypothetical but representative dataset for a pharmacokinetic study in rats. This data is for illustrative purposes to guide researchers in their study design and data analysis.

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (0-t) (ngh/mL) | 1200 | 2500 |

| AUC (0-inf) (ngh/mL) | 1250 | 2600 |

| t1/2 (h) | 1.5 | 2.0 |

| CL (L/h/kg) | 0.8 | - |

| Vd (L/kg) | 1.4 | - |

| F (%) | - | 83 |

Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), t1/2 (Half-life), CL (Clearance), Vd (Volume of distribution), F (Bioavailability).

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study of methyl nicotinate in rats following oral and intravenous administration.

5.1.1. Materials and Reagents:

-

Methyl nicotinate

-

This compound (Internal Standard)

-

Male Sprague-Dawley rats (250-300 g)

-

Vehicle for dosing (e.g., 0.5% carboxymethylcellulose for oral, saline for IV)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., K2-EDTA)

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

5.1.2. Experimental Workflow Diagram:

Workflow for a rat pharmacokinetic study.

5.1.3. Study Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week before the study.

-

Fasting: Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

-

Dose Preparation: Prepare the dosing solutions of methyl nicotinate in the appropriate vehicle.

-

Dose Administration:

-

Oral (PO): Administer the methyl nicotinate solution via oral gavage.

-

Intravenous (IV): Administer the methyl nicotinate solution via the tail vein.

-

-

Blood Collection: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing K2-EDTA.

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method using LC-MS/MS

This protocol describes the quantification of methyl nicotinate in rat plasma using this compound as an internal standard.

5.2.1. Materials and Reagents:

-

Rat plasma samples

-

Methyl nicotinate and this compound analytical standards

-

Acetonitrile (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Water (LC-MS grade)

-